molecular formula C10H8O4 B8419741 2-methoxy-7-hydroxy-4H-chromen-4-one CAS No. 864866-74-0

2-methoxy-7-hydroxy-4H-chromen-4-one

Cat. No. B8419741
M. Wt: 192.17 g/mol
InChI Key: QIYDIYRDOYHONF-UHFFFAOYSA-N
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Patent
US09044409B2

Procedure details

Ethyl 7-hydroxychromen-4-one-2-carboxylate (2 g, 8.538 mmol) and granulated and dried calcium chloride (1 g, 9.01 mmol) are initially introduced, and ethanol (absolute, 40 ml) is added. Sodium borohydride (1.33 g, 35.157 mmol) is subsequently added in portions with ice cooling. The reaction mixture is stirred at RT for 2 hours, then again cooled using an ice bath, and sodium borohydride (0.45 g, 11.895 mmol) is again added. The mixture is stirred overnight at RT.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[CH:7]=[C:8](C(OCC)=O)[O:9]2)=[CH:4][CH:3]=1.[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[CH2:23]([OH:25])C>>[CH3:23][O:25][C:8]1[O:9][C:10]2[C:5]([C:6](=[O:17])[CH:7]=1)=[CH:4][CH:3]=[C:2]([OH:1])[CH:11]=2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C2C(C=C(OC2=C1)C(=O)OCC)=O
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
again cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight at RT
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1OC2=CC(=CC=C2C(C1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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